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N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog No.
S12649108
CAS No.
M.F
C14H21N5
M. Wt
259.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridaz...

Product Name

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

IUPAC Name

N-cyclooctyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C14H21N5/c1-11-16-17-14-10-9-13(18-19(11)14)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,18)

InChI Key

XTMUMZPRUYVOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CCCCCCC3

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound characterized by its unique structural framework that includes a triazole and pyridazine moiety. Its molecular formula is C14H21N5, and it has a molecular weight of 259.35 g/mol. The IUPAC name reflects its detailed structure, which can be represented through various chemical notation systems such as InChI and SMILES. This compound is notable for its potential applications in medicinal chemistry and biological research due to its diverse functional groups and reactive sites.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, typically in acidic conditions.
  • Reduction: It can be reduced using reducing agents such as sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

These reactions facilitate the modification of its structure, leading to the formation of various derivatives with potentially enhanced biological activities.

The biological activity of N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been investigated in several contexts:

  • Anticancer Potential: Research indicates that compounds within the triazolo-pyridazine family may exhibit anticancer properties by inhibiting specific kinases or bromodomains involved in cancer progression.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects: The compound may also be studied for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in chronic inflammatory diseases .

The synthesis of N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves cyclization reactions between appropriate precursors:

  • Starting Materials: Commonly involves 3-methyl-1,2,4-triazole and a pyridazine derivative.
  • Reaction Conditions: The reaction is usually performed in organic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to promote cyclization.
  • Purification: Post-synthesis purification methods like recrystallization or chromatography are employed to isolate the desired product with high purity.

Industrial methods may adapt these processes for larger scale production while optimizing yields and purity through continuous flow reactors and refined reaction conditions.

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Biological Research: Utilized in studies examining enzyme inhibition and receptor interactions.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies have focused on elucidating how N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine interacts with biological targets:

  • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes have highlighted its potential as a therapeutic agent.
  • Receptor Binding: Studies suggest that this compound could modulate receptor activity, impacting various signaling pathways relevant to disease states.

Further research is required to fully understand the mechanisms underlying these interactions and their implications for drug development .

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine shares structural similarities with several other compounds in the triazolo-pyridazine family. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Properties
N-(3-methoxypropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amineC10H15N5OPotential antimicrobial and anticancer properties
N-(phenyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amineC13H14N5Known for kinase inhibition
N-(cyclopropyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amineC12H16N5Investigated for anti-inflammatory effects

Uniqueness

N-cyclooctyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is distinguished by its cyclooctyl group which enhances lipophilicity and alters pharmacokinetic properties compared to other derivatives. This unique structural feature may contribute to its specific biological activities and therapeutic potential not observed in similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.17969569 g/mol

Monoisotopic Mass

259.17969569 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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